molecular formula C22H26ClN3O B13576529 2-{4-[(4-chlorophenyl)methyl]piperazin-1-yl}-1-(2,3-dihydro-1H-indol-1-yl)propan-1-one

2-{4-[(4-chlorophenyl)methyl]piperazin-1-yl}-1-(2,3-dihydro-1H-indol-1-yl)propan-1-one

Cat. No.: B13576529
M. Wt: 383.9 g/mol
InChI Key: GSKCAMDFDQFBQJ-UHFFFAOYSA-N
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Description

2-{4-[(4-chlorophenyl)methyl]piperazin-1-yl}-1-(2,3-dihydro-1H-indol-1-yl)propan-1-one is a complex organic compound that features a piperazine ring, a chlorophenyl group, and an indole moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-{4-[(4-chlorophenyl)methyl]piperazin-1-yl}-1-(2,3-dihydro-1H-indol-1-yl)propan-1-one typically involves a multi-step process. One common route includes the following steps:

    Formation of the piperazine intermediate: This involves the reaction of 4-chlorobenzyl chloride with piperazine under basic conditions to form 4-[(4-chlorophenyl)methyl]piperazine.

    Formation of the indole intermediate: This involves the synthesis of 2,3-dihydro-1H-indole from indole through hydrogenation.

    Coupling reaction: The final step involves the coupling of the piperazine intermediate with the indole intermediate in the presence of a suitable coupling agent such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) to form the target compound.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic route to maximize yield and purity. This could include the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques such as high-performance liquid chromatography (HPLC).

Chemical Reactions Analysis

Types of Reactions

2-{4-[(4-chlorophenyl)methyl]piperazin-1-yl}-1-(2,3-dihydro-1H-indol-1-yl)propan-1-one can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding N-oxides.

    Reduction: Reduction reactions can be used to modify the indole moiety.

    Substitution: The chlorophenyl group can undergo nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly used.

    Substitution: Nucleophiles such as amines or thiols can be used under basic conditions.

Major Products

    Oxidation: N-oxides of the piperazine ring.

    Reduction: Reduced indole derivatives.

    Substitution: Substituted chlorophenyl derivatives.

Scientific Research Applications

2-{4-[(4-chlorophenyl)methyl]piperazin-1-yl}-1-(2,3-dihydro-1H-indol-1-yl)propan-1-one has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Studied for its potential interactions with biological targets.

    Medicine: Investigated for its potential therapeutic effects, particularly in the treatment of neurological disorders.

    Industry: Used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 2-{4-[(4-chlorophenyl)methyl]piperazin-1-yl}-1-(2,3-dihydro-1H-indol-1-yl)propan-1-one involves its interaction with specific molecular targets, such as receptors or enzymes. The piperazine ring is known to interact with various neurotransmitter receptors, while the indole moiety can modulate the activity of enzymes involved in metabolic pathways. These interactions can lead to changes in cellular signaling and physiological responses.

Comparison with Similar Compounds

Similar Compounds

    Cetirizine: Contains a piperazine ring and a chlorophenyl group but lacks the indole moiety.

    Fluoxetine: Contains a piperazine ring but has different substituents.

    Risperidone: Contains a piperazine ring and is used as an antipsychotic agent.

Uniqueness

2-{4-[(4-chlorophenyl)methyl]piperazin-1-yl}-1-(2,3-dihydro-1H-indol-1-yl)propan-1-one is unique due to the combination of its piperazine, chlorophenyl, and indole moieties, which confer distinct chemical and biological properties. This unique structure allows for specific interactions with molecular targets that are not possible with other similar compounds.

Properties

Molecular Formula

C22H26ClN3O

Molecular Weight

383.9 g/mol

IUPAC Name

2-[4-[(4-chlorophenyl)methyl]piperazin-1-yl]-1-(2,3-dihydroindol-1-yl)propan-1-one

InChI

InChI=1S/C22H26ClN3O/c1-17(22(27)26-11-10-19-4-2-3-5-21(19)26)25-14-12-24(13-15-25)16-18-6-8-20(23)9-7-18/h2-9,17H,10-16H2,1H3

InChI Key

GSKCAMDFDQFBQJ-UHFFFAOYSA-N

Canonical SMILES

CC(C(=O)N1CCC2=CC=CC=C21)N3CCN(CC3)CC4=CC=C(C=C4)Cl

Origin of Product

United States

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